N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TH-302 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Selective Hydrolysis and Synthetic Applications
Selective hydrolysis of methanesulfonate esters has been studied to improve synthetic routes for complex molecules. Chan, Cox, and Sinclair (2008) explored the pH-dependent hydrolysis of methanesulfonate esters, revealing strategies for selective removal of these groups in synthetic processes. Such research provides insights into refining the synthesis of complex molecules, including those related to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Chan et al., 2008).
Advancements in Heteroaromatic Synthesis
Sakamoto et al. (1988) developed a one-step synthesis method for 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, demonstrating the versatility of methanesulfonamide derivatives in synthesizing complex heteroaromatic systems. This method could potentially be adapted for the synthesis of compounds structurally similar to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide," highlighting the compound's relevance in synthesizing novel heteroaromatic molecules (Sakamoto et al., 1988).
Molecular and Supramolecular Structures
Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide by Jacobs, Chan, and O'Connor (2013) explored the molecular and supramolecular structures of these compounds. Their work provides a foundation for understanding how modifications to the sulfonamide moiety can influence molecular conformation and intermolecular interactions, which is crucial for the design of molecules with specific properties, including those similar to "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Jacobs et al., 2013).
Application in Drug Metabolism Studies
Zmijewski et al. (2006) highlighted the application of biocatalysis in drug metabolism, specifically in preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research underscores the potential of using sulfonamide derivatives in pharmaceutical development and metabolism studies, suggesting a pathway for investigating the metabolism of complex sulfonamide-based compounds like "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide" (Zmijewski et al., 2006).
Insights into Methane Utilization
Lunsford (2000) discussed catalytic conversion strategies for methane into more useful chemicals and fuels. Although not directly related to the specific compound , this work highlights the broader context of methane derivative utilization in chemical synthesis and energy production. It provides a background into how methanesulfonamide derivatives contribute to advancing methane utilization technologies (Lunsford, 2000).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S3/c1-18(14,15)12-8-11(13,9-4-6-16-7-9)10-3-2-5-17-10/h2-7,12-13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQMMOKPDGJKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide |
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